N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexanamine
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Overview
Description
N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexanamine is a complex organic compound characterized by the presence of a trifluoromethyl group, a tetrazole ring, and a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexanamine typically involves multiple steps, starting with the preparation of the trifluoromethylated aromatic precursor. One common method involves the radical trifluoromethylation of aromatic compounds . The tetrazole ring can be introduced through cycloaddition reactions involving azides and nitriles .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . The tetrazole ring can mimic the structure of natural substrates, enabling the compound to bind to enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluoromethylphenylurea: An herbicide with a similar trifluoromethylated aromatic structure.
Uniqueness
N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexanamine is unique due to the combination of its trifluoromethyl group, tetrazole ring, and cyclohexanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20F3N5 |
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Molecular Weight |
339.36 g/mol |
IUPAC Name |
N,N-dimethyl-1-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C16H20F3N5/c1-23(2)15(9-4-3-5-10-15)14-20-21-22-24(14)13-8-6-7-12(11-13)16(17,18)19/h6-8,11H,3-5,9-10H2,1-2H3 |
InChI Key |
SITGOWOWQJOJKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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